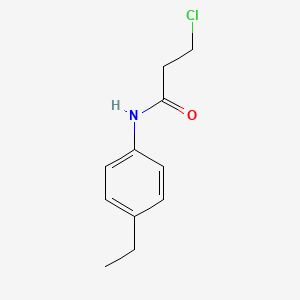

3-chloro-N-(4-ethylphenyl)propanamide

Description

Contextual Significance of N-Arylpropanamide Derivatives in Chemical Science

The N-arylpropanamide core is a privileged structure in medicinal chemistry and materials science. Derivatives built upon this scaffold have demonstrated a remarkable breadth of biological activities. The inherent properties of the amide bond, combined with the diverse functionalities that can be introduced onto the aryl ring and the propanamide chain, allow for the fine-tuning of a molecule's physicochemical and biological characteristics.

This structural versatility is a cornerstone of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its efficacy and selectivity for a biological target. Research has shown that N-aryl amide derivatives can exhibit a wide array of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. For instance, various N-aryl derivatives have been synthesized and evaluated for their potential as therapeutic agents, demonstrating the robust potential of this chemical class.

| Derivative Class | Reported Biological Activities |

| N-Aryl Cinnamamides | Antistaphylococcal, Antitubercular, Antifungal |

| Propanamide-Sulfonamide Conjugates | Urease Inhibition, Cyclooxygenase-2 (COX-2) Inhibition |

| 7-Propanamide Benzoxaboroles | Anticancer (Ovarian Cancer) |

| Fatty Acid Amide Derivatives | Antibacterial, Antifungal |

This table provides an interactive overview of the diverse biological activities associated with various N-arylpropanamide derivatives.

Overview of Research Trajectories for Propanamide-Based Compounds

The research landscape for propanamide-based compounds is dynamic and multifaceted, extending beyond just therapeutic applications. These compounds are fundamental building blocks in organic synthesis, valued for their reactivity and utility in constructing more elaborate molecular architectures. solubilityofthings.com

Current research trajectories for propanamide derivatives can be broadly categorized:

Novel Synthesis and Methodologies: A significant area of research is dedicated to developing new and efficient synthetic routes to access diverse libraries of propanamide derivatives. This includes the use of novel catalysts and reaction conditions to improve yields and expand the scope of accessible structures.

Therapeutic Agent Development: The exploration of propanamide derivatives as potential drugs remains a primary focus. ontosight.ai Investigations are active in areas such as oncology, infectious diseases, and inflammatory conditions. orientjchem.orgontosight.ai The strategy often involves creating hybrid molecules by conjugating the propanamide moiety with other known pharmacophores, such as sulfonamides, to achieve dual-acting or synergistic effects. nih.govresearchgate.net For example, the conjugation of naproxen (B1676952) (an arylpropionic acid derivative) with various sulfa drugs has been explored to create dual inhibitors of urease and COX-2. nih.govresearchgate.net

Materials Science: The properties of amides, such as their stability and ability to form hydrogen bonds, make them attractive for applications in materials science, including the development of novel polymers. ontosight.ai

Agrochemicals: Certain amide derivatives are investigated for their potential use as pesticides or herbicides, leveraging their ability to interact with biological targets in pests and weeds. solubilityofthings.comontosight.ai

| Compound Class | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-chloro-N-(4-ethylphenyl)propanamide | C11H14ClNO | 211.69 | 20330-92-1 |

| 3-chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | 218.08 | 19314-16-0 nih.gov |

| 3-chloro-N-(4-methoxyphenyl)propanamide | C10H12ClNO2 | 213.66 | 19313-87-2 nih.gov |

| 3-chloro-N-phenylpropanamide | C9H10ClNO | 183.64 | 3460-04-6 chemsrc.com |

This interactive table presents the physicochemical properties of this compound alongside some of its structural analogs for comparison.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPYTZBEFRRILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399936 | |

| Record name | 3-chloro-N-(4-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20330-92-1 | |

| Record name | 3-chloro-N-(4-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro N 4 Ethylphenyl Propanamide

Established Synthetic Pathways for N-Arylpropanamides

The synthesis of 3-chloro-N-(4-ethylphenyl)propanamide is primarily achieved through a two-step conceptual process: the formation of the core N-arylpropanamide structure followed by chlorination, or more directly, by using a chlorinated precursor in the initial amidation step.

Amidation and Condensation Reactions for N-(4-ethylphenyl)propanamide Formation

The formation of the amide bond in N-(4-ethylphenyl)propanamide is typically achieved by reacting 4-ethylaniline (B1216643) with a propanoyl derivative. A common and effective method is the acylation of 4-ethylaniline with 3-chloropropanoyl chloride. This reaction, a nucleophilic acyl substitution, is often carried out in an appropriate solvent like tetrahydrofuran (B95107) (THF) under anhydrous conditions. nih.gov The presence of a base may be used to scavenge the HCl byproduct.

Alternative methods for amide bond formation are continually being developed to improve efficiency and sustainability. These include catalytic methods that avoid the use of stoichiometric activating reagents which generate significant waste. ucl.ac.uk For instance, nickel-photoredox catalysis has been shown to promote amide arylations under mild conditions, reacting various amides with aryl bromides. chemistryviews.org While this is the reverse of the typical bond formation for this target molecule, it highlights the diverse strategies available for creating C-N bonds in amides. Another approach involves the in situ generation of activating agents, such as phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, to facilitate the amidation of carboxylic acids at room temperature. researchgate.net

Regioselective Chlorination Strategies

The introduction of the chlorine atom at the 3-position of the propanamide moiety is crucial. The most straightforward approach involves using a pre-chlorinated building block, such as 3-chloropropanoyl chloride, in the amidation step described previously. nih.gov

Alternatively, if starting with N-(4-ethylphenyl)propanamide, a regioselective chlorination of the aliphatic chain is required. Free radical chlorination of alkanes can be challenging to control, but methods using N-chloroamides have shown promise for site-selective C-H functionalization. nih.govsemanticscholar.org These reactions can exhibit high regioselectivity for specific C-H bonds based on steric and electronic factors. nih.gov For example, the reaction of N-benzoylvaline methyl ester with sulphuryl chloride results in regioselective chlorination at the β- and γ-positions of the valine side chain, demonstrating that chlorination can be directed away from the α-position in amino acid derivatives. rsc.org Such principles could be applied to achieve chlorination at the terminal (3-position) of the propanoyl group, although this would likely require careful optimization to avoid reaction at the benzylic position of the ethylphenyl group.

Recently developed chlorinating reagents, such as N-Acetoxy-N-chloro-4-nitrobenzamide, offer high reactivity and regioselectivity, often reacting with the most electron-rich carbon in heteroaromatic compounds under mild conditions. tcichemicals.com The applicability of these advanced reagents for the selective chlorination of an alkyl chain in the presence of an activated aromatic ring would be a subject for further investigation.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider during the amidation reaction include the choice of solvent, base, catalyst, temperature, and reaction time.

For amidation reactions, solvent-free conditions or the use of specific catalysts can dramatically improve yields. For example, studies on similar amidation reactions have shown that increasing the temperature and using a suitable base like NaH can increase the product yield significantly. researchgate.net The choice of catalyst, if any, also plays a crucial role. While some reactions proceed without a catalyst, the introduction of palladium or other transition metal catalysts can be highly effective. researchgate.net

The table below illustrates how varying reaction parameters can influence the outcome of a typical amidation reaction, based on findings from related syntheses. researchgate.net

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

| 1 | Pd Complex | - | 150 | 32 |

| 2 | Pd Complex | K₂CO₃ | 150 | 39 |

| 3 | Pd Complex | NaH | 150 | 80 |

| 4 | None | - | 25 | <3 |

This table is a representative example based on analogous reactions and is intended to illustrate the effects of condition optimization.

Modern approaches, including the use of machine learning algorithms combined with high-throughput experimentation (HTE), are being employed to accelerate the discovery of optimal reaction conditions. beilstein-journals.org These methods allow for the efficient exploration of a wide parameter space to identify the ideal combination of factors for maximizing yield and selectivity. beilstein-journals.org

Reactive Sites and Functional Group Interconversions

The chemical structure of this compound features two primary reactive sites: the electrophilic carbon atom attached to the chlorine and the amide functional group itself.

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom on the propyl chain is a good leaving group, making the C-Cl bond susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

An analogous reaction involves the dehydrative annulation of related compounds in the presence of chloroacetyl chloride and a base like triethylamine (B128534) to yield 2-azetidinones. mdpi.com This transformation showcases the reactivity of the C-Cl bond in an intramolecular nucleophilic substitution (cyclization) process. The chloropropyl moiety in this compound would be expected to undergo similar intermolecular reactions with various nucleophiles to generate a diverse library of derivatives.

Amide Group Transformations and Modifications

The amide group, while generally stable, can undergo a range of chemical transformations. nih.gov

Hydrolysis : The amide can be hydrolyzed back to a carboxylic acid (3-chloropropanoic acid) and an amine (4-ethylaniline) under either acidic or basic conditions, typically with heating. libretexts.org Under acidic conditions, the resulting amine is protonated, while under basic conditions, the carboxylic acid is deprotonated, driving the reaction to completion. libretexts.org

Reduction : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, converting this compound into the corresponding secondary amine, N-(4-ethylphenyl)-3-chloropropan-1-amine. libretexts.org

Conversion to Thioamides : The amide can be converted to the corresponding thioamide. This transformation can be achieved using various thiating reagents. A one-pot procedure may involve chlorination of the amide followed by reaction with a dithiocarbamate (B8719985) salt. researchgate.net

Dehydration to Nitriles : Primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂). libretexts.org However, this reaction is not applicable to secondary amides like this compound.

These transformations highlight the versatility of the amide functional group as a synthetic handle for further molecular modifications.

Aromatic Ring Derivatization and Substituent Exchange

The aromatic ring of this compound, originating from the 4-ethylaniline precursor, is amenable to various derivatization reactions, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents already present on the ring: the ethyl group (-CH₂CH₃) and the propanamide group (-NHCOCH₂CH₂Cl).

The ethyl group is an alkyl group, which is known to be a weak activating group and an ortho, para-director. This is due to its positive inductive effect (+I), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Given that both substituents direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the ethyl group, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the N-propanoyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 3-chloro-N-(4-ethyl-2-nitrophenyl)propanamide and/or 3-chloro-N-(4-ethyl-3-nitrophenyl)propanamide. stackexchange.com

Friedel-Crafts acylation, another important electrophilic aromatic substitution, presents more challenges with substrates like this compound. sigmaaldrich.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pair of electrons on the amide nitrogen. This complexation deactivates the aromatic ring, making the Friedel-Crafts reaction less feasible under standard conditions. However, alternative catalysts and reaction conditions have been developed to overcome this limitation in anilides. For example, the use of tri(perfluoroalkane sulfonate) compounds of elements from groups 3-5 and 13-15 of the periodic table as catalysts has been shown to effectively promote the Friedel-Crafts acylation of anilides. google.com

Below is a table summarizing potential electrophilic aromatic substitution reactions on the aromatic ring of this compound, with reaction conditions extrapolated from similar substrates.

| Reaction | Reagent/Catalyst | Potential Product(s) | Reference |

| Nitration | HNO₃ / H₂SO₄ | 3-chloro-N-(4-ethyl-2-nitrophenyl)propanamide | stackexchange.com |

| Bromination | Br₂ / FeBr₃ | 3-chloro-N-(2-bromo-4-ethylphenyl)propanamide | General Knowledge |

| Friedel-Crafts Acylation | Acyl chloride / Ga(OTf)₃ | Acylated derivative at position 2 or 3 | google.com |

Computational Chemistry and Theoretical Investigations of 3 Chloro N 4 Ethylphenyl Propanamide

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a network of intermolecular interactions, which can be computationally modeled and analyzed to understand the crystal packing of 3-chloro-N-(4-ethylphenyl)propanamide. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the compound.

Key intermolecular forces expected to play a role in the crystal lattice of this compound include hydrogen bonds, halogen bonds, and van der Waals forces. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), suggesting the formation of N-H···O hydrogen bonds, which often lead to the creation of chains or dimeric motifs in related crystal structures.

The presence of a chlorine atom introduces the possibility of C-H···Cl and Cl···Cl contacts, which are types of halogen bonds. wikipedia.org Furthermore, the ethylphenyl group can participate in π-π stacking and C-H···π interactions, further stabilizing the crystal structure. The interplay of these varied interactions results in a complex three-dimensional supramolecular architecture. Theoretical studies on similar molecules have demonstrated that dispersion forces are a significant contributor to the stabilization of the molecular packing. eurjchem.com

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | N-H (amide) | O=C (amide) | Formation of primary structural motifs (chains, dimers) |

| Halogen Bond | C-Cl | C-Cl, π-system | Directional interactions influencing molecular alignment |

| C-H···O Interaction | C-H (alkyl, aryl) | O=C (amide) | Contributes to the overall stability of the network |

| C-H···Cl Interaction | C-H (alkyl, aryl) | Cl | Weak interactions that refine the packing arrangement |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Face-to-face or offset stacking of aromatic rings |

| C-H···π Interaction | C-H (alkyl, aryl) | Phenyl Ring | Edge-to-face arrangement of aromatic and aliphatic groups |

| van der Waals Forces | All atoms | All atoms | Non-specific attractive and repulsive forces |

Solvent Effects and Solvation Models in Reaction Pathways

The chemical behavior and reactivity of this compound in solution are significantly influenced by the surrounding solvent molecules. Computational chemistry offers powerful tools to model these solvent effects and understand their impact on reaction pathways. numberanalytics.comucsb.edu Solvation models are broadly categorized into implicit and explicit models. wikipedia.orgnumberanalytics.com

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally efficient and provides a good approximation of the bulk electrostatic effects of the solvent on the solute. numberanalytics.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.com These models are particularly useful for predicting how a solvent's polarity might affect the stability of reactants, products, and transition states in a reaction involving this compound. For instance, in a nucleophilic substitution reaction at the carbon bearing the chlorine atom, a polar solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction rate.

Explicit Solvation Models provide a more detailed and physically realistic picture by including individual solvent molecules in the computational simulation. numberanalytics.com This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amide group of this compound and protic solvent molecules like water or alcohols. nih.govacs.orgnsf.gov While computationally more demanding, explicit models, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) or molecular dynamics (MD) simulations, can capture the intricate details of the first solvation shell and its influence on the solute's reactivity. wikipedia.orgnumberanalytics.com

The choice of solvent can dramatically alter the energy profile of a reaction. For the formation of an amide bond, for example, the solvent can influence the activation energy by stabilizing or destabilizing the charged intermediates. ucl.ac.uk Computational studies using various solvation models can elucidate these effects, providing valuable insights for reaction optimization. By calculating the free energy of solvation, these models help in predicting reaction kinetics and equilibria in different solvent environments. numberanalytics.com

Table 2: Comparison of Solvation Models for Studying this compound

| Model Type | Description | Advantages | Limitations | Typical Application |

| Implicit (Continuum) | Solvent is a continuous dielectric medium. | Computationally efficient, good for bulk effects. | Ignores specific solute-solvent interactions (e.g., hydrogen bonds). | Predicting solvent effects on reaction rates and equilibria. |

| Explicit | Individual solvent molecules are included. | High level of detail, captures specific interactions. | Computationally expensive, requires extensive sampling. | Studying the role of the first solvation shell in reaction mechanisms. |

| Hybrid (QM/MM) | A small region (solute) is treated with quantum mechanics, the rest (solvent) with molecular mechanics. | Balances accuracy and computational cost. | The interface between QM and MM regions can be challenging to model accurately. | Investigating enzymatic reactions or reactions in complex solvent mixtures. |

Structure Activity Relationship Sar Studies of 3 Chloro N 4 Ethylphenyl Propanamide Derivatives

Influence of Aromatic Ring Substituents on Biological Activity

Effects of Halogenation Patterns (e.g., chloro, fluoro)

The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. Halogens can influence a molecule's lipophilicity, conformation, and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction with biological macromolecules. nih.gov

The position and number of halogen substituents can have a profound impact on activity. For instance, in some series of biologically active compounds, the presence of multiple chlorine atoms has been correlated with the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com The incorporation of halogen atoms into drug candidates is a widely used strategy to modify their bioactivities and specificities. nih.gov

The following table summarizes the effect of halogenation on the biological activity of various compounds, providing insights into potential trends for 3-chloro-N-(4-ethylphenyl)propanamide derivatives.

| Compound Series | Halogen Substituent | Observation |

| N-Substituted Quinone Imines | Multiple Chlorine Atoms | Correlated with the highest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com |

| Marine Natural Products | Bromine | Often enhances antibacterial and other biological activities. nih.gov |

| General Drug Leads | Chlorine, Fluorine | Modulates lipophilicity, metabolic stability, and can introduce halogen bonding interactions. nih.gov |

Impact of Alkyl and Alkoxy Groups (e.g., methyl, ethyl, methoxy (B1213986), ethoxy)

Alkyl and alkoxy groups are frequently introduced to probe the steric and electronic requirements of the binding site on a biological target. The 4-ethyl group in this compound is a key feature, and modifications to this group can provide valuable SAR insights.

Generally, increasing the length or bulk of an alkyl chain can enhance lipophilicity, which may improve membrane permeability and target engagement up to a certain point. However, excessively bulky groups can lead to steric hindrance, preventing optimal binding. The position of the alkyl group is also critical. For instance, in a series of pyrrolidine (B122466) amide derivatives, small lipophilic substituents on a terminal phenyl group were found to be preferable for optimal inhibitory potency. nih.gov

Alkoxy groups, such as methoxy and ethoxy, can have a dual effect. They can increase lipophilicity while also potentially participating in hydrogen bonding through their oxygen atom. The electronic effect of alkoxy groups is generally electron-donating through resonance, which can influence the reactivity of the aromatic ring. However, studies on exciplexes have shown that alkoxy-substituted arenes can have lower fluorescence quantum yields compared to their alkyl-substituted counterparts due to differences in their electronic character and reorganization energies. nih.gov

The table below illustrates the influence of alkyl and alkoxy groups in different compound classes.

| Compound Series | Substituent | Effect on Activity |

| Pyrrolidine Amide Derivatives | Small lipophilic 3-phenyl substituents | Preferable for optimal potency. nih.gov |

| Cyanoanthracene Exciplexes | Alkoxybenzenes vs. Alkylbenzenes | Alkoxy derivatives showed lower fluorescence quantum yields. nih.gov |

| Phenazine Derivatives | Alkoxy groups | Used to synthesize cytotoxic anticancer agents. nih.gov |

Contribution of Hydroxyl, Nitro, and Sulfamoyl Moieties

The introduction of polar, hydrogen-bonding groups like hydroxyl, nitro, and sulfamoyl moieties can significantly impact a compound's solubility, and its ability to interact with specific residues in a biological target.

A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with a receptor. In a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, a hydroxyl substitution at a specific position led to excellent binding affinities for the µ opioid receptor. nih.gov

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can influence the electronic properties of the aromatic ring and provide additional binding interactions.

The sulfamoyl group is a versatile functional group that can act as a hydrogen bond donor and acceptor. In a study of sulfonamide derivatives, the presence of a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, which includes an amide linkage, resulted in more active compounds compared to those with a simpler 4-chlorobenzene-1-sulfonyl group. researchgate.net

Role of the Propanamide Chain and Amide Linkage Modifications

The propanamide chain and the amide linkage are central to the structure of this compound and are critical for its biological activity. Modifications to this part of the molecule can affect its conformation, stability, and interactions with target proteins.

The length and flexibility of the linker chain are important determinants of activity. In a series of pyrrolidine amide derivatives, conformationally flexible linkers increased inhibitory potency, although they sometimes reduced selectivity. nih.gov Conversely, conformationally restricted linkers did not always enhance potency but could improve selectivity. nih.gov

Modifications to the amide linkage, such as N-methylation, can prevent the formation of a hydrogen bond and can also alter the conformational preference of the molecule, which can have a significant impact on biological activity. The introduction of an amide linkage into RNA has been shown to modulate its function, highlighting the importance of this functional group in biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment, atomic charges), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates the descriptors with the biological activity.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. A robust and validated QSAR model can be a valuable tool in the drug discovery process, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Biological Activity and Mechanistic Investigations of 3 Chloro N 4 Ethylphenyl Propanamide and Its Analogs

Investigations into Enzyme Inhibition Mechanisms

The interaction of small molecules with enzymes is a fundamental aspect of drug action. Research into analogs of 3-chloro-N-(4-ethylphenyl)propanamide has revealed inhibitory effects against several key enzymes involved in inflammation and microbial survival.

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

Analogs of this compound, particularly those incorporating sulfonamide moieties, have been investigated as selective COX-2 inhibitors. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1. For instance, naproxen-sulfa drug conjugates have demonstrated significant anti-inflammatory action and COX-2 inhibition. Specifically, a naproxen-sulfamethoxazole conjugate showed 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the standard drug celecoxib (77.1% inhibition). nih.gov The mechanism of these inhibitors often involves blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into inflammatory prostaglandins. nih.govnih.gov

Furthermore, some heterocyclic analogs, such as 2-thio-diarylimidazoles, have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Certain compounds in this class have shown potent and selective inhibition of the COX-2 enzyme, highlighting the potential for structurally related compounds to act as anti-inflammatory agents. nih.gov

Information regarding the direct inhibition of MurE synthetase and DNA gyrase by this compound or its close analogs is limited in the available scientific literature. These enzymes are critical for bacterial survival, with MurE synthetase being involved in peptidoglycan biosynthesis and DNA gyrase playing a key role in DNA replication. While these are important targets for antibacterial drug development, specific studies on their inhibition by N-arylpropanamide derivatives are not extensively documented.

Beyond inflammatory and microbial enzymes, analogs of this compound have been explored for their effects on other enzyme systems. For example, N-arylacetamide derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Certain derivatives with chloro, bromo, and methyl substituents demonstrated good inhibition of α-glucosidase, while those with chloro, bromo, and nitro substituents were potent inhibitors of α-amylase. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in diabetes.

While tyrosine kinases are a significant class of enzymes targeted in cancer therapy, specific research detailing the inhibitory activity of this compound or its direct analogs against these enzymes is not prominently featured in the reviewed literature.

In Vitro Cellular Activity Studies

The biological effects of a compound are ultimately determined by its activity at the cellular level. In vitro studies using various cell lines are crucial for elucidating the antiproliferative, cytotoxic, and antimicrobial potential of new chemical entities.

Several studies have investigated the cytotoxic effects of synthetic derivatives related to N-arylpropanamides against various cancer cell lines. Phenylacetamide derivatives, for instance, have shown significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cells. tbzmed.ac.ir One particular derivative demonstrated an IC50 value of 0.7±0.4 μM against MCF-7 cells. tbzmed.ac.ir The mechanism of action for these compounds often involves the induction of apoptosis, a form of programmed cell death. tbzmed.ac.ir

Furthermore, N-(4-hydroxyphenyl)retinamide (4-HPR), a related N-aryl amide, has been shown to induce cytotoxicity in a range of cancer cell lines, including those of the breast, lung, and colon. nih.gov The cytotoxic synergy of 4-HPR with modulators of ceramide metabolism has been noted, with combination index values indicating a synergistic effect in breast cancer cell lines (combination index = 0.1-0.5). nih.gov

The following table summarizes the cytotoxic activity of some N-arylpropanamide analogs against various cancer cell lines.

| Compound/Analog Class | Cell Line | IC50 Value (μM) |

|---|---|---|

| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 |

| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6±0.08 |

| Genistein | MCF-7 | 73.89 |

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective antibacterial activities. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid showed considerable inhibitory effects against Staphylococcus aureus and Escherichia coli. nih.gov Another analog, 3-(3-chloro-4-hydroxyphenyl)propanoic acid, also displayed activity against these pathogens. nih.gov The presence of chloro and hydroxyl groups on the phenyl ring appears to be important for the antibacterial activity of these compounds. nih.gov

In a similar vein, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and tested for their in vitro antibacterial activity. Several of these compounds showed moderate to high antibacterial action against pathogenic bacteria. researchgate.net The azetidin-2-one ring is a core structure in many β-lactam antibiotics, and its incorporation into novel derivatives is a common strategy in the development of new antibacterial agents.

The following table presents the antimicrobial activity of some analogs.

| Compound/Analog | Microorganism | Activity (Inhibition Zone mm / MIC µg/mL) |

|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 17 mm |

| E. coli | 23 mm / 16 µg/mL | |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 12 mm |

| E. coli | 20 mm | |

| Cyclo(l-Phe-trans-4-OH-l-Pro) | C. albicans | 32 µg/mL |

| Cyclo(l-Phe-cis-4-OH-d-Pro) | C. albicans | 32 µg/mL |

Anti-inflammatory Response Pathways and Molecular Targets

There is no available information on the specific anti-inflammatory pathways that this compound may modulate. Consequently, its molecular targets within these pathways remain unknown.

Molecular Interactions with Specific Biological Targets

Ligand-Receptor Binding Studies

No ligand-receptor binding studies for this compound have been documented in the reviewed literature.

Molecular Docking Simulations for Binding Mode Prediction

Detailed molecular docking simulations predicting the binding mode of this compound with any biological target are not available.

Studies on Interactions with Biological Macromolecules

There is a lack of research on the interactions between this compound and biological macromolecules such as proteins or nucleic acids.

This absence of data highlights an opportunity for novel research into the potential pharmacological properties of this compound. Future studies are necessary to elucidate its biological activities and to understand its molecular mechanisms of action.

Derivatives and Analogs of 3 Chloro N 4 Ethylphenyl Propanamide: a Comparative Research Perspective

Structural Diversity of Related Propanamide Derivatives

The structural landscape of derivatives related to 3-chloro-N-(4-ethylphenyl)propanamide is rich and varied, with modifications typically introduced at three key positions: the phenyl ring, the amide linker, and the terminal chloroethyl chain. These modifications are designed to probe the structure-activity relationships (SAR) and to optimize the compound's properties.

Substitutions on the Phenyl Ring: The 4-ethylphenyl group is a common starting point for derivatization. Analogs have been synthesized with a range of substituents at the para-position to explore the effects of steric bulk, electronics, and lipophilicity. These include other alkyl groups (e.g., methyl, propyl), halogens (e.g., chloro, bromo), and alkoxy moieties (e.g., methoxy). For instance, the synthesis of 3-chloro-N-(4-methoxyphenyl)propanamide has been reported in studies exploring novel leishmanicidal agents. nih.gov Beyond the para-position, researchers have also investigated substitutions at the ortho- and meta-positions to understand the spatial requirements for biological activity.

Modifications of the Amide Linker: The amide bond itself is a critical determinant of the molecule's conformation and hydrogen bonding capabilities. While less common, modifications to the amide linker, such as N-alkylation or replacement with bioisosteric groups, have been explored in the broader context of N-aryl amides to modulate their metabolic stability and pharmacokinetic profiles.

Alterations of the 3-chloropropanamide Moiety: The 3-chloro group is a key reactive handle and a determinant of the compound's electrophilicity. Analogs with other halogens (e.g., 3-bromo, 3-iodo) have been synthesized to fine-tune this reactivity. Furthermore, the entire 3-chloropropanamide portion can be replaced with other acyl groups to explore the impact of chain length and flexibility on biological activity.

The following table provides a representative, though not exhaustive, overview of the structural diversity among propanamide derivatives investigated in various research contexts.

| Core Structure | R1 (Phenyl Ring Substituent) | R2 (Amide Modification) | R3 (Acyl Chain Modification) | Reference Compound Example |

| N-Aryl-propanamide | -H, -CH3, -OCH3, -Cl, -Br | -H | -CH2CH2Cl | 3-chloro-N-phenylpropanamide |

| N-Aryl-propanamide | -SO2NH2 | -H | -CH2CH2Cl | 3-chloro-N-(4-sulfamoylphenyl)propanamide |

| N-Aryl-propanamide | -OH | -H | -CH2CH2Cl | 3-chloro-N-(4-hydroxyphenyl)propanamide |

| N-Aryl-propanamide | -CN, -NO2 | -H | -CH2CH2Cl | Analogs for antifungal studies |

This table is generated based on the principles of structural diversity in related chemical series and does not imply that all possible combinations have been synthesized or evaluated.

Comparative Analysis of Synthetic Strategies for Analogs

The synthesis of this compound and its analogs generally follows a straightforward and well-established chemical pathway: the acylation of a substituted aniline (B41778) with a 3-halopropanoyl chloride. This method is highly versatile and amenable to the creation of a diverse library of compounds for SAR studies.

General Synthetic Route: The most common approach involves the reaction of 4-ethylaniline (B1216643) (or a corresponding substituted aniline) with 3-chloropropanoyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or a mild inorganic base like sodium bicarbonate, serves to neutralize the hydrochloric acid byproduct of the reaction. The choice of solvent can vary, with dichloromethane, tetrahydrofuran (B95107), and ethyl acetate (B1210297) being commonly employed.

Variations in Acylating Agents: To introduce diversity in the acyl chain, different 3-halopropanoyl halides can be used. For example, 3-bromopropanoyl bromide can be substituted for 3-chloropropanoyl chloride to yield the corresponding 3-bromo derivative. The synthesis of propanamide-sulfonamide conjugates has been achieved through the reaction of a sulfonamide-containing amine with a suitable propanoyl chloride derivative. nih.gov

Alternative Coupling Methods: While the use of acyl chlorides is prevalent due to the high reactivity and availability of the starting materials, other amide bond-forming reactions can also be employed. These include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the corresponding carboxylic acid (3-chloropropanoic acid) for reaction with the aniline. These methods are often milder but may require more extensive purification to remove the coupling agent byproducts.

Synthesis of Precursors: The accessibility of a wide range of analogs is heavily dependent on the commercial availability or straightforward synthesis of the substituted aniline and acylating agent precursors. For novel phenyl ring substitutions, multi-step syntheses of the aniline starting material may be required.

A comparative overview of the primary synthetic strategies is presented in the table below.

| Synthetic Strategy | Reagents | Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | Substituted Aniline, 3-Halopropanoyl Chloride, Base (e.g., Triethylamine) | Inert solvent (e.g., DCM, THF), Room temperature or gentle heating | High yield, Readily available starting materials, Simple procedure | Acyl chlorides can be moisture-sensitive |

| Carboxylic Acid Coupling | Substituted Aniline, 3-Halopropanoic Acid, Coupling Agent (e.g., DCC, EDC) | Inert solvent (e.g., DMF, DCM), Room temperature | Milder conditions, Avoids use of acyl chlorides | Requires removal of coupling agent byproducts, Potentially lower yields |

Divergence in Biological Activity Profiles and Potencies Among Analogs

The structural modifications introduced into the this compound scaffold can lead to significant divergence in the biological activity profiles and potencies of the resulting analogs. Research in related N-aryl amide series has demonstrated that even minor changes in substitution can have a profound impact on their interaction with biological targets.

Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for determining biological activity. In studies of nicotinamide (B372718) derivatives with antifungal properties, for example, the substitution pattern on the phenyl ring was found to be a key determinant of potency. nih.gov Analogs with electron-withdrawing groups have shown different activity profiles compared to those with electron-donating groups. The size and lipophilicity of the substituent also play a crucial role, influencing factors such as target binding, cell permeability, and metabolic stability.

Impact of the Halo-Alkyl Chain: The 3-chloroethyl group is an electrophilic moiety that can potentially react with nucleophilic residues in biological macromolecules. The reactivity of this group can be modulated by replacing chlorine with other halogens, which can in turn affect the potency and mechanism of action.

The following table illustrates hypothetical, yet plausible, trends in biological activity based on structural modifications, drawing from general principles of medicinal chemistry and findings from related compound series.

| Analog | Key Structural Modification | Observed/Hypothesized Biological Activity Trend | Potential Rationale |

| Analog A | Replacement of 4-ethyl with 4-methoxy | Altered antifungal activity | Change in electronic properties and hydrogen bonding potential of the phenyl ring. nih.gov |

| Analog B | Replacement of 3-chloro with 3-bromo | Increased alkylating potential | Bromine is a better leaving group than chlorine, potentially leading to enhanced reactivity with biological targets. |

| Analog C | Introduction of a bulky substituent at the ortho-position | Decreased activity | Steric hindrance may prevent optimal binding to the target protein. |

| Analog D | Replacement of 4-ethyl with a polar group (e.g., -OH) | Increased water solubility, altered cell permeability and activity | Changes in physicochemical properties affecting pharmacokinetics and target interaction. |

Elucidating the Influence of Specific Substituents on Overall Research Outcomes

Electronic Effects: The electronic nature of the substituent on the phenyl ring can significantly influence the molecule's properties. Electron-withdrawing groups (e.g., nitro, cyano, halogens) can affect the pKa of the amide nitrogen and the electron density of the aromatic ring, which can be critical for interactions with biological targets. Conversely, electron-donating groups (e.g., alkyl, alkoxy) can have the opposite effect. In some series of bioactive compounds, a clear correlation between the electronic properties of substituents and biological activity has been established.

Steric Factors: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding pocket of a biological target. Bulky substituents can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The position of the substituent is also critical; for example, a substituent at the ortho-position may have a more pronounced steric effect than the same substituent at the para-position.

Lipophilicity and Physicochemical Properties: The lipophilicity of a compound, often quantified by its logP value, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of lipophilic substituents, such as longer alkyl chains or halogens, can increase a compound's ability to cross cell membranes but may also lead to increased metabolic clearance or off-target effects. Conversely, the introduction of polar groups can increase water solubility but may hinder cell permeability. The interplay between these properties is a central theme in drug design.

Hydrogen Bonding: The amide moiety in the propanamide structure is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Substituents on the phenyl ring, particularly those containing heteroatoms (e.g., -OH, -OCH3, -NH2), can introduce additional hydrogen bonding opportunities, which can be critical for specific interactions with a biological target.

The systematic exploration of these substituent effects allows researchers to build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective analogs for further investigation.

Future Research Directions and Unexplored Avenues for 3 Chloro N 4 Ethylphenyl Propanamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional methods for synthesizing amides often involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic routes for 3-chloro-N-(4-ethylphenyl)propanamide. This aligns with the growing demand for environmentally friendly chemical processes.

One promising avenue is the exploration of enzymatic synthesis . Lipases, for instance, have been successfully employed in the synthesis of various amides, offering high selectivity and mild reaction conditions. Research into identifying suitable lipases or other enzymes for the amidation of 3-chloropropanoic acid with 4-ethylaniline (B1216643) could lead to a highly efficient and sustainable production method. For example, studies on the enzymatic synthesis of phenylalanine butyramide (B146194) have demonstrated the potential of intracellular lipases in aqueous-organic biphasic systems, which could be adapted for the synthesis of N-aryl propanamides. mdpi.com

Furthermore, the principles of green chemistry should be applied to optimize existing or develop new chemical synthetic routes. This could involve the use of safer solvents, catalytic methods to replace stoichiometric reagents, and energy-efficient processes. For instance, the development of a one-pot synthesis from readily available starting materials under solvent-free or aqueous conditions would represent a significant advancement. A multi-step synthesis designed for undergraduate organic chemistry laboratories focused on producing N-phenylmaleimides using green chemistry principles like atom economy and waste reduction, serves as a model for developing more sustainable processes for related compounds.

Advanced Mechanistic Elucidation of Biological Effects at the Molecular Level

A critical area of future research is to unravel the potential biological activities of this compound and to understand its mechanism of action at the molecular level. The N-aryl propanamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with specific biological targets.

Initial research should involve broad biological screening to identify any potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects. For instance, various N-aryl-propanamide derivatives have been investigated for their leishmanicidal activity, with computational models predicting their potential effectiveness against different Leishmania species. nih.gov Similarly, aryl N-acetamide compounds have been shown to exhibit antimalarial activity. biorxiv.org

Once a biological activity is identified, mechanistic studies will be crucial. This would involve identifying the specific protein or cellular pathway that this compound interacts with. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint the molecular target. Understanding the mechanism of action is fundamental for any future drug development efforts. For example, detailed mechanistic studies on propanamide-sulfonamide based drug conjugates have revealed their dual inhibition of urease and cyclooxygenase-2. nih.govresearchgate.net

Rational Design and Synthesis of Highly Potent and Selective Derivatives

Following the identification of a biological target and a preliminary understanding of its structure-activity relationship (SAR), the rational design and synthesis of more potent and selective derivatives of this compound can be undertaken.

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its effects. For example, the stereochemistry of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide isomers was found to be crucial for their analgesic activity and opioid receptor binding characteristics. nih.gov Similarly, SAR studies of N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivatives have been conducted to understand their topoisomerase IIα inhibitory and antiproliferative activities. researchgate.net

Computational chemistry and molecular modeling can play a pivotal role in guiding the design of new derivatives. Techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking can predict the biological activity of virtual compounds before they are synthesized, saving time and resources. Computational studies have been effectively used to investigate the binding of sulfonamide derivatives to bacterial receptors and to understand the thermodynamics of microhydrated N-acetyl-phenylalaninylamide. nih.govresearchgate.net

The synthesis of a focused library of derivatives based on SAR and computational insights will be the next step. These derivatives could involve modifications to the chloro- and ethylphenyl- substituents to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of aryl propionamide (B166681) scaffolds containing different functional groups has been explored for various biological applications. mdpi.comnih.gov

Integration of Multidisciplinary Approaches in Propanamide Research

To maximize the potential of this compound and its derivatives, an integrated, multidisciplinary research approach is essential. This involves the collaboration of scientists from various fields, including medicinal chemistry, biology, pharmacology, and computational science.

An integrated drug discovery platform would streamline the process from initial hit identification to preclinical candidate selection. oncodesign-services.combioduro.com This approach ensures that all aspects of drug development, including synthesis, biological testing, and computational analysis, are closely coordinated. Such an integrated approach has been successfully used in the discovery of natural products, where molecular biology, analytical chemistry, and bioinformatics are combined to identify bioactive compounds and their mechanisms of action. news-medical.net

The application of artificial intelligence (AI) and machine learning is also a promising avenue. These technologies can analyze large datasets from biological screening and SAR studies to identify complex patterns and predict the properties of new compounds, thereby accelerating the drug discovery process. nih.gov Integrated computational approaches are already being used to advance the development of antimicrobial peptides. nih.gov

By embracing these future research directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of novel therapeutic agents or other valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(4-ethylphenyl)propanamide, and how can reaction conditions be optimized to minimize side products?

- Methodology : The compound is synthesized via nucleophilic substitution. A two-step process involves reacting chloropropionyl chloride with 4-ethylaniline in dry dichloromethane at −10°C for 1 hour, followed by purification via aqueous/organic work-up (>99% yield). Reaction monitoring via TLC (hexane/ethyl acetate = 7:3) ensures intermediate stability . Elevated temperatures (50°C) and extended reaction times (24 h) in acetonitrile optimize substitution efficiency. Automated reactors enhance reproducibility by maintaining controlled conditions .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, with characteristic peaks for the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and the chloro-propanamide backbone (δ 3.6–3.8 ppm for CH₂Cl) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL) resolves bond lengths and angles. For related analogs, C=O bond lengths (~1.23 Å) and C(=O)–N–C(aromatic) dihedral angles (~−33.7°) indicate amide resonance . Hydrogen-bonding networks (N–H···O and C–H···O) stabilize crystal packing, analyzed via graph-set descriptors .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Methodology : Stability tests under varying pH/temperature show hydrolysis of the chloro group as a primary degradation pathway. Accelerated aging studies (40°C/75% RH) combined with HPLC-MS identify degradation products like 3-hydroxy analogs. Storage in inert atmospheres (argon) at −20°C in amber vials minimizes photolytic and oxidative decomposition .

Advanced Research Questions

Q. How do electronic properties (e.g., electrostatic potential, orbital composition) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Computational tools like Multiwfn calculate electrostatic potential surfaces (EPS) and localized orbital locator (LOL) maps. The chloro group’s σ* orbital (LUMO) shows high electrophilicity at the C–Cl bond, favoring SN2 mechanisms. Natural bond orbital (NBO) analysis quantifies hyperconjugation between the amide carbonyl and aromatic ring, affecting resonance stabilization .

Q. What crystallographic packing motifs are observed in chloro-propanamide derivatives, and how do intermolecular interactions affect material properties?

- Methodology : For analogs like 3-chloro-N-(4-methoxyphenyl)propanamide, crystallography reveals chains along the a-axis via N–H···O (2.02 Å) and C–H···O (2.38 Å) interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···H: 45%, H···O: 25%), correlating with melting points (388–391 K) and solubility .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl para-position to enhance electrophilicity. For example, 3-chloro-N-(3-cyanophenyl)propanamide shows improved antimicrobial activity due to increased polarity .

- Biological Assays : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., cyclooxygenase-2). In vitro cytotoxicity assays (MTT) validate IC₅₀ values, with EC₅₀ < 10 µM observed for analogs with thiadiazole substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.